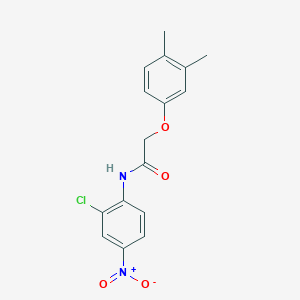
N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as "Chlornitrofen," is a chemical compound that has been widely used in scientific research as a herbicide. It is a member of the nitrofen family of herbicides, which are known for their ability to control the growth of broadleaf weeds in crops.
科学研究应用
Chlornitrofen has been widely used in scientific research as a herbicide, particularly for the control of broadleaf weeds in crops. It has been shown to be effective against a wide range of weed species, including pigweed, lambsquarters, and velvetleaf. Chlornitrofen has also been used in studies investigating the effects of herbicides on soil microbial communities and in studies examining the mechanisms of herbicide resistance in weeds.
作用机制
Chlornitrofen works by inhibiting the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of chlorophyll. This results in the accumulation of toxic intermediates that damage the plant's cell membranes and ultimately lead to its death. Chlornitrofen is a selective herbicide, meaning that it targets only broadleaf weeds and has minimal impact on grasses and other non-target plants.
Biochemical and Physiological Effects
Chlornitrofen has been shown to have a number of biochemical and physiological effects on plants. It disrupts the biosynthesis of chlorophyll, leading to a reduction in photosynthetic activity and energy production. It also causes the accumulation of toxic intermediates that damage the plant's cell membranes, leading to cell death. Chlornitrofen has been shown to have minimal impact on soil microbial communities and is rapidly degraded in the environment.
实验室实验的优点和局限性
One of the main advantages of using Chlornitrofen in lab experiments is its selectivity for broadleaf weeds. This allows researchers to study the effects of herbicides on specific plant species without affecting other non-target plants. Chlornitrofen is also relatively easy to synthesize and has a well-established mechanism of action, making it a useful tool for investigating the biochemical and physiological effects of herbicides.
One of the main limitations of using Chlornitrofen in lab experiments is its toxicity. It can be harmful to humans and animals if ingested or inhaled, and precautions must be taken when handling the compound. Chlornitrofen is also a relatively potent herbicide, meaning that it may be difficult to use in experiments where precise dosages are required.
未来方向
There are several future directions for research on Chlornitrofen. One area of interest is the development of new herbicides that target different enzymes or pathways in plants. This could help to overcome problems with herbicide resistance and reduce the environmental impact of herbicides. Another area of interest is the use of Chlornitrofen in combination with other herbicides or management practices to improve weed control and reduce the risk of resistance. Finally, there is a need for more research on the environmental fate and toxicity of Chlornitrofen, particularly in relation to its potential impact on non-target organisms and ecosystems.
合成方法
Chlornitrofen can be synthesized by reacting 2-chloro-4-nitroaniline with 3,4-dimethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid to form the final compound. The synthesis method for Chlornitrofen is relatively simple and has been well-established in the literature.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-5-13(7-11(10)2)23-9-16(20)18-15-6-4-12(19(21)22)8-14(15)17/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMKCEBPQOMAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)
![3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)




![2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5137147.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5137157.png)
![4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5137172.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5137189.png)

